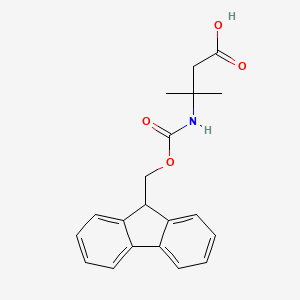

Fmoc-3-amino-3-methyl-butyric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-20(2,11-18(22)23)21-19(24)25-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11-12H2,1-2H3,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCQKKONXZEZCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244031-65-0 | |

| Record name | 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-3-amino-3-methyl-butyric Acid: Properties, Synthesis, and Application in Peptide Chemistry

Introduction: The Strategic Value of Steric Hindrance

In the landscape of peptide-based drug development, the rational design of peptidomimetics with enhanced stability and defined conformations is paramount. Fmoc-3-amino-3-methyl-butyric acid, a non-proteinogenic β-amino acid, serves as a critical building block in this endeavor. Its defining feature—a gem-dimethyl group on the β-carbon—introduces significant steric hindrance that profoundly influences peptide backbone conformation. This guide provides an in-depth examination of its chemical properties, a validated synthesis protocol, and its strategic application in solid-phase peptide synthesis (SPPS) for researchers and drug development professionals. The incorporation of this unique amino acid is a key strategy for creating peptides with improved enzymatic resistance and bioactive topologies.[1][2]

Section 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and purification. The fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile handle for N-terminal protection, crucial for orthogonal SPPS strategies, while the carboxylic acid moiety allows for standard amide bond formation.[1][3]

Physicochemical Data

The key quantitative properties of this compound are summarized below. This data is critical for calculating molar equivalents in synthesis, selecting appropriate solvents, and establishing proper storage conditions.

| Property | Value | Source(s) |

| CAS Number | 244031-65-0 | [1][3] |

| Molecular Formula | C₂₀H₂₁NO₄ | [1] |

| Molecular Weight | 339.39 g/mol | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Purity (Typical) | ≥95% (HPLC) | [1] |

| Storage Conditions | 0–8 °C | [1] |

| IUPAC Name | 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | [3] |

Spectroscopic Profile: A Causality-Based Interpretation

Spectroscopic analysis validates the structure of the molecule. The expected NMR and IR data provide a unique fingerprint for identity and purity confirmation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by several key regions. The aromatic protons of the Fmoc group typically appear as a series of multiplets between 7.3 and 7.8 ppm. The benzylic proton and methylene bridge of the Fmoc group (the CH and CH₂) are expected around 4.2-4.4 ppm. Crucially, the gem-dimethyl groups on the β-carbon will present as a sharp singlet in the aliphatic region (approx. 1.2-1.5 ppm), integrating to six protons. The adjacent methylene (CH₂) protons will appear as a singlet or a multiplet, depending on the solvent, typically around 2.5 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band for the carboxylic acid O-H stretch (approx. 2500-3300 cm⁻¹). Two strong carbonyl (C=O) stretching bands will be prominent: one for the urethane of the Fmoc group (~1690-1710 cm⁻¹) and another for the carboxylic acid (~1700-1720 cm⁻¹). A characteristic N-H stretching band will also be visible around 3300-3500 cm⁻¹.

Section 2: Synthesis and Purification Protocol

While commercially available, understanding the synthesis of this compound from its unprotected precursor provides valuable insight. The most common laboratory-scale synthesis involves the protection of the amino group of 3-amino-3-methylbutanoic acid using Fmoc-Cl or Fmoc-OSu.[4]

Experimental Protocol: Fmoc Protection of 3-Amino-3-methylbutanoic Acid

This protocol is based on the well-established Schotten-Baumann reaction conditions, adapted for amino acid protection.[4]

Materials:

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

-

Dioxane or Diethyl Ether

-

Water (deionized)

-

Hydrochloric Acid (HCl), 2N

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Dissolution: Dissolve 3-amino-3-methylbutanoic acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate (2.5 equivalents) in an Erlenmeyer flask with vigorous stirring. Cool the solution in an ice bath to 0-5 °C.

-

Fmoc Reagent Addition: In a separate flask, dissolve Fmoc-Cl (1.1 equivalents) in dioxane or diethyl ether. Add this solution dropwise to the stirring amino acid solution over 30 minutes, ensuring the temperature remains below 10 °C. Rationale: Dropwise addition and low temperature control the exothermicity of the reaction and minimize side reactions.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Add water to dissolve the salts and extract the aqueous phase with diethyl ether (2x) to remove unreacted Fmoc-Cl and byproducts like dibenzofulvene. Rationale: This initial wash removes organic-soluble impurities before product isolation.

-

Workup - Acidification: Cool the separated aqueous layer in an ice bath and acidify to a pH of 2-3 by slowly adding 2N HCl. A white precipitate (the product) should form. Rationale: Protonating the carboxylate makes the product insoluble in the aqueous phase.

-

Workup - Product Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure this compound as a white solid.[4]

Synthesis Workflow Diagram

Caption: Workflow for the Fmoc-protection of 3-amino-3-methylbutanoic acid.

Section 3: Application in Solid-Phase Peptide Synthesis (SPPS)

The primary utility of this compound is in SPPS to create peptides with constrained conformations.[1][2] The gem-dimethyl group restricts the rotation around the Cα-Cβ and Cβ-Cγ bonds, forcing the peptide backbone into specific secondary structures, such as helices or turns. This structural pre-organization can enhance binding affinity to biological targets and improve resistance to proteolytic degradation.[2]

Key Considerations for SPPS Integration

-

Steric Hindrance: The bulky nature of this amino acid derivative poses a significant challenge during the coupling step. The steric shield around the β-carbon can slow down the rate of amide bond formation.

-

Coupling Reagents: To overcome steric hindrance, the use of potent coupling reagents is highly recommended. Uranium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU, in combination with a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine), are often required for efficient coupling.[8]

-

Reaction Time: Extended coupling times (2-4 hours or even double coupling) may be necessary to ensure the reaction proceeds to completion. Monitoring the coupling efficiency with a qualitative test (e.g., Kaiser test) is crucial.

Standard Fmoc-SPPS Cycle Protocol

The following protocol outlines a single cycle for adding an amino acid during automated or manual Fmoc-SPPS.

-

Resin Preparation: Start with the peptide-resin from the previous cycle, which has a free N-terminal amine.

-

Deprotection: Treat the resin with a 20% solution of piperidine in DMF (dimethylformamide) for 5-10 minutes to remove the N-terminal Fmoc group. Drain and repeat once. Rationale: The secondary amine piperidine acts as a base to initiate β-elimination of the Fmoc group and as a scavenger for the resulting dibenzofulvene byproduct.[8]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and dibenzofulvene adducts. Wash with DCM (dichloromethane) and DMF.

-

Coupling:

-

Pre-activate a solution of this compound (3-5 equivalents), a coupling reagent like HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF for 5-10 minutes.

-

Add the activated mixture to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-4 hours.

-

-

Washing: Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

-

Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

SPPS Workflow Diagram

Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Conclusion

This compound is more than just a protected amino acid; it is a strategic tool for peptide design. Its inherent steric bulk, when properly managed in SPPS with optimized coupling protocols, allows for the synthesis of peptidomimetics with predictable, constrained secondary structures. This conformational rigidity is a highly desirable trait in modern drug discovery, often leading to peptides with enhanced biological activity, selectivity, and metabolic stability. The protocols and data presented in this guide offer a robust framework for the successful application of this valuable synthetic building block.

References

- Gentilucci, L., De Marco, R., & Cerisoli, M. (2010). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Current Medicinal Chemistry, 17(15), 1547-1579.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). High-Purity Fmoc-(S)-3-Amino-4-(3-methyl-phenyl)-butyric Acid for Peptide Synthesis. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3-Amino-3-methylbutyric acid. Retrieved from [Link]

-

African Rock Art. (n.d.). (R)-4-(Fmoc-amino)-3-(Boc-amino)butyric acid. Retrieved from [Link]

-

Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-3-methylbutanoic acid. Retrieved from [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Page loading... [guidechem.com]

- 5. 625-05-8 Cas No. | 3-Amino-3-methylbutanoic acid | Apollo [store.apolloscientific.co.uk]

- 6. 3-Amino-3-methylbutyric acid [oakwoodchemical.com]

- 7. 3-Amino-3-methylbutanoic acid | C5H11NO2 | CID 2760933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

An In-Depth Technical Guide to Fmoc-3-amino-3-methyl-butyric Acid: A Tool for Enhanced Peptide Stability and Structural Control

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design. Among these, α,α-disubstituted amino acids represent a critical class of building blocks used to impose conformational constraints and enhance proteolytic stability. This technical guide provides an in-depth exploration of Fmoc-3-amino-3-methyl-butyric acid (CAS No. 244031-65-0), a sterically hindered β-amino acid analogue. We will detail its physicochemical properties, provide field-proven protocols for its chemical synthesis and incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and elucidate the mechanistic basis for its profound impact on peptide secondary structure and resistance to enzymatic degradation. This guide is intended to equip researchers and drug developers with the expert knowledge required to effectively utilize this valuable compound in the creation of next-generation peptide therapeutics.

Introduction: The Challenge of Peptide Instability and the Rise of Conformational Design

Peptide therapeutics offer remarkable specificity and potency but are often hampered by their short in vivo half-lives due to rapid degradation by proteases.[1] A primary strategy to overcome this limitation is to engineer the peptide backbone to be unrecognizable or inaccessible to enzymatic cleavage.[2] The incorporation of α,α-disubstituted amino acids, such as 3-amino-3-methyl-butyric acid, serves this purpose by introducing a gem-dimethyl group at the α-carbon.

This substitution imparts two critical features:

-

Steric Shielding: The bulky methyl groups physically hinder the approach of protease active sites, directly inhibiting peptide bond hydrolysis.[1]

-

Conformational Constraint: The presence of two substituents on the α-carbon dramatically restricts the permissible dihedral angles (φ/ψ) of the peptide backbone. This forces the peptide to adopt more ordered, often helical (e.g., 3₁₀-helix) or turn-like secondary structures.[3][4] This pre-organization into a stable conformation can enhance receptor binding affinity and further contributes to proteolytic resistance by reducing the flexibility required for enzyme recognition.[3][5]

This compound is the Fmoc-protected building block that enables the seamless introduction of this motif using standard solid-phase synthesis techniques.[6]

Physicochemical Properties and Identification

Accurate identification and understanding of the physical properties of a synthesis building block are critical for reproducibility and quality control.

| Property | Value | Source(s) |

| CAS Number | 244031-65-0 | , |

| IUPAC Name | 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | |

| Molecular Formula | C₂₀H₂₁NO₄ | |

| Molecular Weight | 339.39 g/mol | |

| Appearance | White to off-white solid/powder | |

| Purity | ≥ 95% (HPLC) | |

| Storage | 0-8 °C |

Synthesis of the Building Block

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and allows for in-house production if required. The synthesis involves two key stages: the formation of the unprotected β-amino acid and its subsequent N-terminal protection with the Fmoc group.

Synthesis of 3-Amino-3-methylbutanoic Acid

The precursor, 3-amino-3-methylbutanoic acid, can be synthesized via several routes. A robust and scalable method is the Hofmann rearrangement of 3,3-dimethylsuccinimide. This reaction proceeds by converting a primary amide into a primary amine with one fewer carbon atom.[2]

Caption: Hofmann rearrangement for 3-amino-3-methylbutanoic acid synthesis.

Experimental Protocol: Synthesis of 3-Amino-3-methylbutanoic Acid via Hofmann Rearrangement

-

N-Bromination: Dissolve 3,3-dimethylsuccinimide in an aqueous solution of sodium hydroxide. Cool the solution in an ice bath. Slowly add bromine (Br₂) dropwise while maintaining the temperature below 10 °C. Stir until the reaction is complete (monitored by TLC).

-

Rearrangement: The N-bromo intermediate is rearranged to the isocyanate by heating the basic solution. This step is often performed in the same pot.

-

Hydrolysis & Isolation: The isocyanate is hydrolyzed by the aqueous base to the corresponding amine. Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the product, 3-amino-3-methylbutanoic acid. The crude product can be collected by filtration and recrystallized from water or an alcohol/water mixture.

Fmoc-Protection

The N-terminal amine of the synthesized β-amino acid is protected using standard Schotten-Baumann conditions.

Caption: N-terminal protection with Fmoc-OSu.

Experimental Protocol: Fmoc Protection

-

Dissolution: Suspend 3-amino-3-methylbutanoic acid in a mixture of 10% aqueous sodium carbonate and dioxane (or another suitable organic solvent like acetone).

-

Fmocylation: Add N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) portion-wise to the stirred solution at room temperature.[6]

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting amino acid is consumed.

-

Work-up: Once complete, dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Isolation: Acidify the aqueous layer with cold 1M HCl to a pH of ~2. The Fmoc-protected product will precipitate.

-

Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The primary challenge in incorporating this compound into a growing peptide chain is the steric hindrance posed by the gem-dimethyl group at the α-carbon. This significantly slows the kinetics of the coupling reaction compared to standard α-amino acids.[7][8] Inefficient coupling leads to deletion sequences, which are difficult to separate from the target peptide.

Causality Behind Experimental Choices: Overcoming Steric Hindrance

Standard coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often insufficient to drive the reaction to completion in a reasonable timeframe.[8] To achieve high coupling efficiencies (>99%), more potent activators and optimized protocols are required.

The Superiority of HATU: Experimental evidence consistently demonstrates that HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is superior to HBTU for coupling sterically hindered residues.[7][9] The reason lies in the active ester intermediate formed. HATU contains a 7-azabenzotriazole (HOAt) moiety, which is more electron-withdrawing than the benzotriazole (HOBt) moiety in HBTU. This makes the resulting OAt-ester a better leaving group, rendering the activated carboxyl group significantly more reactive and better able to overcome the steric barrier of the incoming amine.[9]

Quantitative Data: Coupling Reagent Performance

While direct comparative data for this compound is sparse, extensive studies on the closely related analogue, Fmoc-Aib-OH (Fmoc-α-aminoisobutyric acid), provide a reliable proxy. The synthesis of the "difficult" acyl carrier protein (ACP) fragment (65-74) is a standard benchmark for evaluating coupling efficiency.[10][11]

| Activator | Coupling Time | Crude Purity of ACP (65-74) | Key Observation | Source(s) |

| HATU | 2 x 1 min | ~83.6% | High purity achieved with very short coupling times. | [10][11] |

| HCTU | 2 x 1 min | ~80.1% | Also highly effective, slightly lower purity than HATU. | [10][11] |

| HBTU | 2 x 5 min | Lower Purity | Generally requires longer coupling times and may result in more deletion products. | [9] |

| PyBOP | 2 x 1 min | Poor | Performance drops significantly with difficult sequences at short times. | [11] |

This data, synthesized from studies on difficult sequences, strongly supports the selection of HATU for robust and efficient coupling of sterically hindered residues like this compound.

Validated SPPS Protocol for Incorporation

This protocol is a self-validating system designed for maximal coupling efficiency. The use of a highly potent activator (HATU) is combined with a "double coupling" strategy and a colorimetric test to ensure the reaction proceeds to completion.

Caption: Self-validating SPPS workflow for sterically hindered amino acids.

Step-by-Step Methodology:

-

Resin Preparation: Swell the resin (e.g., Rink Amide for C-terminal amides) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Perform standard Fmoc deprotection on the resin-bound peptide using 20% piperidine in DMF (e.g., 1 x 3 min, followed by 1 x 10 min).

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

First Coupling - Activation: In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow pre-activation to proceed for 1-2 minutes.

-

First Coupling - Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 45-60 minutes.

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Validation - Kaiser Test: Take a small sample of resin beads and perform a Kaiser (ninhydrin) test.

-

Negative Result (Yellow beads): The coupling is complete. Proceed to Step 11.

-

Positive Result (Blue beads): The coupling is incomplete. Proceed to Step 8 for a second coupling.

-

-

Second Coupling (If Necessary): Repeat steps 4 and 5 with a fresh solution of activated amino acid.

-

Washing: Drain and wash the resin with DMF (3-5 times).

-

Final Validation: Perform a second Kaiser test. A negative result is expected. If the test remains positive, this indicates a "difficult sequence" that may require capping with acetic anhydride to prevent the formation of deletion peptides.

-

Fmoc Deprotection: Proceed with the standard Fmoc deprotection protocol to prepare the N-terminus for the next amino acid in the sequence.

Conclusion: A Key Enabler for Advanced Peptide Design

This compound is more than just a modified amino acid; it is a strategic tool for rationally designing peptides with superior therapeutic properties. Its ability to enforce specific secondary structures while simultaneously providing a steric shield against enzymatic degradation makes it invaluable for addressing the core challenge of peptide instability.[3][5] By understanding the causality behind the challenges of its incorporation and employing validated, robust protocols centered on potent activators like HATU, researchers can confidently leverage this building block. The insights and methodologies presented in this guide empower scientists to move beyond the limitations of natural peptides and engineer novel, stable, and highly active candidates for drug development.

References

-

Marshall, G. R., et al. (2009). A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. PubMed. [Link]

-

PubChem. (n.d.). 3-Amino-3-methylbutanoic acid. National Center for Biotechnology Information. [Link]

-

Wenschuh, H., et al. (1992). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research. [Link]

-

Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

-

Hood, C. A., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science. [Link]

-

Hood, C. A., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. PubMed. [Link]

- Davies, J. S. (2003). The cycling of peptides and depsipeptides. Journal of Peptide Science.

- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research.

-

Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences. [Link]

- Fairlie, D. P., & Dantas de Oliveira, E. (2014). Peptidomimetics and peptide therapeutics. Basic and Clinical Pharmacology and Toxicology.

-

Kent, S. B. H. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. University of Chicago Knowledge. [Link]

-

LibreTexts Chemistry. (2024). Synthesis of Amines. [Link]

-

Fairlie, D. P., et al. (2000). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. [Link]

-

Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry. [Link]

-

Singh, Y., & Sharma, U. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic Chemistry: Current Research. [Link]

-

Guryanov, I. (2021). Conformationally Constrained Peptides with High Affinity to the Vascular Endothelial Growth Factor. HELDA - University of Helsinki. [Link]

Sources

- 1. 3-Amino-3-methylbutanoic acid | C5H11NO2 | CID 2760933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-3-amino-3-methyl-butyric Acid: Structure, Synthesis, and Application in Peptide Chemistry

Abstract

Fmoc-3-amino-3-methyl-butyric acid, a non-proteinogenic α,α-disubstituted amino acid, serves as a pivotal building block in modern peptide science. Its unique gem-dimethyl substitution on the α-carbon imparts remarkable structural and functional properties to synthetic peptides, including profound conformational rigidity and enhanced resistance to enzymatic degradation. This guide provides an in-depth analysis of its structure, detailed protocols for its synthesis and incorporation into peptide chains, and a mechanistic exploration of the unique characteristics it confers. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the creation of advanced peptide therapeutics and research tools.

Introduction: The Significance of Steric Hindrance

In the landscape of peptide design, the introduction of unnatural amino acids is a key strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. This compound, commonly known in literature and commerce as Fmoc-α-aminoisobutyric acid (Fmoc-Aib-OH), is a premier example of a structurally constrained building block.[1] The presence of two methyl groups on the α-carbon sterically restricts the rotational freedom around the peptide backbone, profoundly influencing the resulting peptide's secondary structure and stability.[2][3]

Peptides incorporating this residue are less susceptible to proteolytic cleavage, as the bulky gem-dimethyl group sterically hinders the peptide backbone from fitting into the active sites of proteases.[1][4] This enhanced stability is critical for the development of peptide-based therapeutics with viable in vivo half-lives. Furthermore, the conformational constraints imposed by the Aib residue strongly favor the adoption of helical structures (specifically 3₁₀- or α-helices), providing a powerful tool for nucleating or stabilizing desired secondary structures in peptide design.[5][6] This guide will delve into the core principles and practical methodologies associated with this invaluable synthetic tool.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its physical and structural characteristics. This compound is a white to off-white crystalline powder under standard conditions.[7] Its structure is characterized by the butanoic acid core, the α-gem-dimethyl substitution, and the base-labile Fmoc protecting group essential for its application in solid-phase peptide synthesis (SPPS).

Chemical Structure

The IUPAC name for this compound is 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoic acid.[7]

Caption: Chemical structure of this compound.

Core Data Summary

For practical application in a laboratory setting, key physical properties are summarized below. Solubility is a critical parameter for SPPS, as poor solubility can lead to incomplete coupling reactions. While highly soluble in polar aprotic solvents like DMF and DMSO, its solubility in less polar solvents like DCM is lower.[8][9]

| Property | Value | Source(s) |

| CAS Number | 244031-65-0 | [7] |

| Synonyms | Fmoc-Aib-OH, Fmoc-α-aminoisobutyric acid | [7] |

| Molecular Formula | C₂₀H₂₁NO₄ | [7] |

| Molecular Weight | 339.39 g/mol | [10] |

| Melting Point | 175 - 188 °C | [7][10][11] |

| Appearance | White to off-white crystalline powder | [7][11] |

| Solubility in DMF | Clearly soluble (1 mmol in 2 mL, ~0.5 M) | [11] |

| Solubility in DMSO | ~200 mg/mL (~0.615 M) | [8] |

| Storage Conditions | 2–8 °C, dry conditions | [10] |

Synthesis and Purification

The preparation of this compound is a two-stage process: first, the synthesis of the unprotected β-amino acid, followed by the attachment of the Fmoc protecting group.

Synthesis of 3-Amino-3-methylbutanoic Acid

While several routes exist for α,α-disubstituted amino acids, the Bucherer-Bergs reaction provides a robust and scalable method starting from a simple ketone.[12][13][14] This multicomponent reaction uses acetone, cyanide, and ammonium carbonate to form a hydantoin intermediate, which is subsequently hydrolyzed to the desired amino acid.

Caption: Workflow for the synthesis of the amino acid precursor.

Experimental Protocol: Bucherer-Bergs Synthesis

-

Reaction Setup: In a pressure vessel, combine acetone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0-3.0 eq) in a 1:1 mixture of ethanol and water.

-

Reaction Execution: Seal the vessel and heat to 60-90°C with vigorous stirring for 6-12 hours. Monitor the reaction by TLC or LC-MS until the acetone is consumed.

-

Hydantoin Isolation: Cool the reaction mixture. The 5,5-dimethylhydantoin intermediate may precipitate upon cooling or after partial solvent removal. Filter the solid and wash with cold water.

-

Hydrolysis: Suspend the isolated hydantoin in a solution of barium hydroxide (Ba(OH)₂) (2-3 eq) in water. Reflux the mixture for 24-48 hours until the hydantoin is fully consumed.

-

Workup and Purification: Cool the mixture and neutralize by bubbling CO₂ gas to precipitate barium carbonate. Filter off the solid and wash with hot water. Concentrate the filtrate under reduced pressure to yield the crude 3-amino-3-methylbutanoic acid. Recrystallization from a water/ethanol mixture can be performed for further purification.

Fmoc-Protection of the Amino Acid

The attachment of the fluorenylmethoxycarbonyl (Fmoc) group to the amino function is typically achieved using Fmoc-OSu (N-(9-Fluorenylmethyloxycarbonyloxy)succinimide) under basic conditions.

Experimental Protocol: Fmoc Protection

-

Dissolution: Dissolve 3-amino-3-methylbutanoic acid (1.0 eq) in a 10% aqueous sodium carbonate solution. Cool the solution in an ice bath.

-

Fmoc-OSu Addition: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in a suitable organic solvent like dioxane or acetone.

-

Reaction: Add the Fmoc-OSu solution dropwise to the stirring amino acid solution over 30 minutes, maintaining the temperature at 0-5°C. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl. The Fmoc-protected amino acid will precipitate as a white solid.

-

Purification: Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product is typically of high purity (>98%) but can be recrystallized from an ethyl acetate/hexane mixture if necessary.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based SPPS. However, its incorporation is not trivial due to the significant steric hindrance of the α,α-dimethyl group, which can lead to slow and incomplete coupling reactions.

The Challenge of Steric Hindrance

Standard coupling reagents may fail to achieve complete acylation of the N-terminus of the growing peptide chain by Fmoc-Aib-OH, or vice-versa. This necessitates the use of more potent activating agents and potentially longer reaction times or elevated temperatures (e.g., microwave-assisted SPPS).[10]

Recommended SPPS Coupling Protocol

To overcome steric challenges, high-potency uronium/aminium salt-based coupling reagents such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU are strongly recommended.[12][15][16]

Caption: Optimized SPPS workflow for coupling this compound.

Step-by-Step Methodology:

-

Resin Preparation: Swell the solid support (e.g., Rink Amide resin) in peptide-grade N,N-Dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and repeat with a fresh portion of the deprotection solution for 10 minutes to ensure complete removal of the preceding Fmoc group.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HCTU (3-5 eq.), and a tertiary base like N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-4 hours at room temperature. For particularly difficult sequences, microwave heating (e.g., 20W at 75°C for 10-30 min) can dramatically improve efficiency.[10]

-

Monitoring and Washing: Monitor the coupling progress using a qualitative method like the Kaiser test (note: secondary amines can give a false negative; a Chloranil test is more reliable after Aib coupling). Once complete, wash the resin thoroughly with DMF (5-7 times).

Structural and Functional Consequences of Incorporation

The true value of this compound lies in the profound and predictable impact its corresponding residue (Aib) has on the final peptide.

Conformational Constraint: The Ramachandran Plot

The allowable backbone dihedral angles (phi, φ and psi, ψ) for an amino acid residue are visualized on a Ramachandran plot.[5][17][18] For most L-amino acids, broad regions of this conformational space are accessible. The gem-dimethyl substitution of Aib, however, severely restricts these angles, forcing them into a narrow region corresponding to helical conformations.

| Dihedral Angle | Allowed Range (Degrees) |

| Phi (φ) | -90 to -40 AND +40 to +90 |

| Psi (ψ) | -70 to -20 AND +20 to +70 |

Note: These ranges are approximate and represent the highly favored helical regions.

This inherent constraint makes Aib a powerful "helix-inducer."[6] Even a single Aib residue can be sufficient to nucleate a helical fold in a short, otherwise flexible peptide chain.[5] This property is invaluable in peptidomimetic design, where stabilizing a specific bioactive conformation (like an α-helix for inhibiting protein-protein interactions) is a primary goal.

Caption: Logical flow from Aib structure to functional properties.

Enhanced Enzymatic Stability

Peptidic drugs are often limited by their rapid degradation by proteases in vivo. The mechanism of proteolytic enzymes involves the binding of a substrate peptide into a well-defined active site cleft.[4][19] The α,α-disubstituted nature of the Aib residue provides powerful protection against this degradation.

The primary mechanism for this resistance is steric occlusion .[3][4] The gem-dimethyl group is too bulky to be accommodated by the specificity pockets (particularly the S1 pocket) of many common proteases, such as trypsin and chymotrypsin.[1] This prevents the peptide bond adjacent to the Aib residue from being correctly positioned for nucleophilic attack by the enzyme's catalytic residues, thus inhibiting cleavage. Incorporating Aib residues, especially at or near known cleavage sites, is a field-proven strategy to significantly extend the biological half-life of a peptide.[1][16]

Analytical Characterization (Predicted)

Proper characterization is essential to confirm the identity and purity of this compound. While extensive public domain experimental spectra are limited, the expected spectroscopic signatures can be predicted based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.7-7.8 (m, 2H): Aromatic protons of the fluorenyl group.

-

δ 7.5-7.6 (m, 2H): Aromatic protons of the fluorenyl group.

-

δ 7.2-7.4 (m, 4H): Aromatic protons of the fluorenyl group.

-

δ ~5.0-5.5 (br s, 1H): NH proton of the carbamate.

-

δ ~4.2-4.5 (m, 3H): CH and CH₂ protons of the Fmoc linker (OCH₂CH).

-

δ ~2.6 (s, 2H): CH₂ protons of the butyric acid backbone.

-

δ ~1.5 (s, 6H): Protons of the two equivalent methyl groups (gem-dimethyl).

-

δ > 10 (br s, 1H): Carboxylic acid proton (may be broad or exchange).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~178-180: Carboxylic acid carbonyl carbon.

-

δ ~155-156: Carbamate carbonyl carbon.

-

δ ~143-144, ~141: Quaternary aromatic carbons of the fluorenyl group.

-

δ ~127-128, ~125, ~120: Aromatic CH carbons of the fluorenyl group.

-

δ ~67: OC H₂ carbon of the Fmoc group.

-

δ ~57-58: Quaternary α-carbon (C(CH₃)₂).

-

δ ~47: C H carbon of the fluorenyl group.

-

δ ~45-46: C H₂ of the butyric acid backbone.

-

δ ~25: Methyl carbons (gem-dimethyl).

-

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS):

-

Positive Mode [M+H]⁺: Expected at m/z 340.15

-

Positive Mode [M+Na]⁺: Expected at m/z 362.13

-

Negative Mode [M-H]⁻: Expected at m/z 338.14

-

A characteristic fragmentation pattern involves the loss of the Fmoc group via β-elimination under basic conditions, which can sometimes be observed in the mass spectrometer source, leading to a signal corresponding to the dibenzofulvene adduct or the free amino acid.

Conclusion

This compound is more than a simple protected amino acid; it is a strategic tool for peptide engineering. Its inherent steric bulk provides a predictable and powerful method for inducing helical secondary structures and conferring robust resistance to enzymatic degradation. While its incorporation into a peptide sequence requires specialized coupling protocols to overcome steric hindrance, the benefits in terms of conformational stability and biological longevity are substantial. A thorough understanding of its properties, synthesis, and application, as outlined in this guide, empowers researchers to rationally design and construct next-generation peptide-based diagnostics, therapeutics, and materials with precisely controlled architectures and enhanced performance profiles.

References

-

Fmoc-Aib-OH. ETW International. [Link]

-

Fmoc-Aib-OH. Matrix Innovation. [Link]

-

Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations. PubMed. [Link]

-

Effect of α,α-Dialkyl Amino Acids on the Protease Resistance of Peptides. ResearchGate. [Link]

-

N-a-Fmoc-a-aminoisobutyric acid, N-Fmoc-C-a-methylalanine. PubChem. [Link]

-

Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. [Link]

-

Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

-

(A) Defining backbone PHI(Φ), PSI(Ψ) dihedral angles around Aib residue... ResearchGate. [Link]

- Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.

-

Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. [Link]

-

Fmoc-Aib-OH - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

The Position of Aib Residues Defines the Antimicrobial Activity of Aib-Containing Peptides. ResearchGate. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Inhibition of alpha-lytic protease by pro region C-terminal steric occlusion of the active site. PubMed. [Link]

-

Insight into the Mechanism of Action and Peptide-Membrane Interactions of Aib-Rich Peptides: Multitechnique Experimental and Theoretical Analysis. PMC - NIH. [Link]

-

What does Ramachandran Plot tell us? GeeksforGeeks. [Link]

-

Controls exerted by the Aib residue: Helix formation and helix reversal This article is a US Government work and, as such, is in the public domain in the United States of America. ResearchGate. [Link]

-

Ramachandran plot. Wikipedia. [Link]

-

26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

-

Bucherer–Bergs reaction. Wikipedia. [Link]

-

Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. PubMed. [Link]

-

Understanding Phi (ϕ) and Psi (ψ) Angles in Peptides. Let's Talk Academy. [Link]

-

1 Secondary structure and backbone conformation. SWISS-MODEL. [Link]

-

Structural insight into distinct mechanisms of protease inhibition by antibodies. PMC - NIH. [Link]

-

3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... ResearchGate. [Link]

-

2-Amino-3-methylbutanoic acid. ChemBK. [Link]

-

Fast conventional Fmoc solid-phase peptide synthesis with HCTU. PubMed. [Link]

-

Delineating the Mechanism of Action of a Protease Resistant and Salt Tolerant Synthetic Antimicrobial Peptide against Pseudomonas aeruginosa. ACS Omega. [Link]

-

The influence of backbone fluorination on the helicity of α/γ-hybrid peptides. The Royal Society of Chemistry. [Link]

-

Phi and Psi angles and alignment r.m.s.d. in residues between -strands... ResearchGate. [Link]

-

Bucherer-Bergs Reaction. Cambridge University Press. [Link]

-

Bucherer-Bergs Reaction. Organic Chemistry Portal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cmd.wustl.edu [cmd.wustl.edu]

- 3. Structural insight into distinct mechanisms of protease inhibition by antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of alpha-lytic protease by pro region C-terminal steric occlusion of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. proteopedia.org [proteopedia.org]

- 6. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fmoc-Aib-OH | 94744-50-0 [chemicalbook.com]

- 10. Fmoc-Aib-OH | Derivatives for Peptide Synthesis | Baishixing | ETW [etwinternational.com]

- 11. Fmoc-Aib-OH | Matrix Innovation [matrix-innovation.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 14. Bucherer-Bergs Reaction [organic-chemistry.org]

- 15. Phi and Psi Angles - Proteopedia, life in 3D [proteopedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. What does Ramachandran Plot tell us? - GeeksforGeeks [geeksforgeeks.org]

- 18. Ramachandran plot - Wikipedia [en.wikipedia.org]

- 19. purdue.edu [purdue.edu]

synthesis of Fmoc-3-amino-3-methyl-butyric acid

An In-Depth Technical Guide to the Synthesis of Fmoc-3-amino-3-methyl-butyric Acid

Introduction & Significance

This compound is a non-proteinogenic, α,α-disubstituted β-amino acid that has become an invaluable building block for researchers and drug development professionals. Unlike its proteinogenic counterparts, its unique structure, featuring a gem-dimethyl group on the β-carbon, imparts significant and desirable properties to synthetic peptides.

The primary advantage of incorporating this amino acid lies in the profound conformational constraints it imposes. This steric hindrance makes the resulting peptide backbone resistant to enzymatic degradation by proteases, significantly enhancing its metabolic stability and in-vivo half-life.[1] This is a critical attribute for the development of peptide-based therapeutics.[2][3] Furthermore, the rigid structure helps to induce and stabilize specific secondary structures, such as helices and turns, allowing for the precise design of peptidomimetics with defined three-dimensional shapes for optimal target binding.[1][4]

Consequently, this compound is widely utilized in solid-phase peptide synthesis (SPPS) for applications ranging from drug discovery and the creation of novel bioconjugation systems to the development of advanced biomaterials.[3][5][6] However, the synthesis of such sterically hindered amino acids presents unique challenges that require robust and well-optimized protocols.[7][8][9] This guide provides a detailed examination of a reliable synthetic pathway, offering field-proven insights into the process.

Synthetic Strategy Overview

The is logically approached in a two-stage process. The first stage focuses on constructing the core amino acid backbone, 3-amino-3-methylbutanoic acid. The second stage involves the protection of the newly installed amino group with the fluorenylmethoxycarbonyl (Fmoc) group, rendering it suitable for use in standard Fmoc-based solid-phase peptide synthesis.

Detailed Experimental Protocol

Materials:

| Reagent | Formula | M.W. | CAS No. |

|---|---|---|---|

| 3-Amino-3-methylbutanoic acid | C₅H₁₁NO₂ | 117.15 | 625-05-8 |

| Fmoc-OSu | C₁₉H₁₅NO₅ | 337.33 | 82911-69-1 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 123-91-1 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 |

Procedure:

-

Dissolution: 3-Amino-3-methylbutanoic acid (1.0 eq) is dissolved in a 10% aqueous solution of sodium bicarbonate. The mixture is stirred in an ice bath.

-

Addition of Fmoc-OSu: A solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane is added dropwise to the cold amino acid solution over 30 minutes.

-

Reaction: The reaction mixture is removed from the ice bath and stirred at room temperature overnight (12-18 hours).

-

Workup: The reaction mixture is diluted with water and washed three times with ethyl acetate or diethyl ether to remove any unreacted Fmoc-OSu and other organic impurities.

-

Acidification: The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with cold 1M HCl. A white precipitate of the Fmoc-protected amino acid will form.

-

Isolation and Purification: The precipitate is collected by vacuum filtration, washed thoroughly with cold water, and then washed with hexane. The product is dried under vacuum to yield this compound as a white solid.

Purification and Quality Control

The final product should be analyzed to ensure high purity, which is critical for successful peptide synthesis.

[10]Typical Specifications:

| Parameter | Method | Specification |

|---|---|---|

| Appearance | Visual | White to off-white powder |

| Purity | HPLC | ≥ 98% |

| Melting Point | DSC/MPA | ~180-190 °C (Varies) |

| Identity | ¹H NMR, MS | Conforms to structure |

Challenges and Field-Proven Insights

-

Steric Hindrance: The gem-dimethyl group presents a significant steric challenge, not only during its synthesis but also during its subsequent incorporation into a peptide chain. D[1][7]uring the Fmoc protection step, ensuring complete reaction may require slightly longer reaction times or a modest excess of the acylating agent.

-

Solubility: The free amino acid has good water solubility, while the Fmoc-reagent is organic-soluble. A biphasic solvent system (e.g., dioxane/water or acetone/water) is therefore essential for the protection reaction to proceed efficiently. *[11] Purification: The final acidification and precipitation step is a highly effective purification method. It is crucial to wash the final product thoroughly with water to remove inorganic salts and with a non-polar solvent like hexane to remove any residual organic impurities. Purity must be verified by HPLC before use in peptide synthesis to avoid the introduction of deletion or truncated sequences.

The is a robust two-stage process that, while presenting challenges related to steric hindrance, can be accomplished with high yield and purity. By following a well-controlled protocol involving a Michael addition to form the amino acid backbone followed by a standard N-terminal protection, researchers can reliably produce this valuable building block. The resulting compound is a key enabler for the design of next-generation peptide therapeutics, offering enhanced stability and conformational control essential for modern drug development.

References

- Vertex AI Search. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.

- Vertex AI Search. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.

- PubMed. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.

- Chem-Impex. Fmoc-α-aminoisobutyric acid.

- Chem-Impex. This compound.

- Google Patents. (2020). Method for synthesizing polypeptide-derived compound.

- TCI. (2023).

- LifeTein Peptide Blog. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid.

- J&K Scientific. This compound | 244031-65-0.

- ETW International. Fmoc-Aib-OH | Derivatives for Peptide Synthesis | Baishixing.

- Technical Disclosure Commons. (2025).

- The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.

- Sigma-Aldrich. 3-Amino-3-methylbutanoic acid | 625-05-8.

- Synquest Labs. 3-Amino-3-methylbutanoic acid.

- PubChem. 3-Amino-3-methylbutanoic acid | C5H11NO2 | CID 2760933.

- UCI Department of Chemistry.

- Organic Chemistry Portal. Fmoc-Protected Amino Groups.

- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.

Sources

- 1. lifetein.com [lifetein.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Fmoc-Aib-OH | Derivatives for Peptide Synthesis | Baishixing | ETW [etwinternational.com]

- 5. WO2020199461A1 - Method for synthesizing polypeptide-derived compound - Google Patents [patents.google.com]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids [ideas.repec.org]

- 9. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ajpamc.com [ajpamc.com]

- 11. rsc.org [rsc.org]

A Technical Guide to the Strategic Incorporation of Fmoc-3-amino-3-methyl-butyric Acid in Peptide Science

Abstract

Fmoc-3-amino-3-methyl-butyric acid, a non-proteinogenic β-amino acid, has emerged as a powerful tool in modern peptidomimetic and drug discovery research. Its unique structural feature, a gem-dimethyl group on the β-carbon, imparts significant conformational constraints and enhanced proteolytic stability to peptide backbones. This technical guide provides an in-depth exploration of the multifaceted applications of this compound, from its fundamental impact on peptide structure to its practical implementation in the synthesis of novel therapeutic candidates and foldamers. Detailed, field-proven protocols, mechanistic insights, and illustrative case studies are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this versatile building block in their research endeavors.

Introduction: The Rationale for Backbone Modification

Native peptides, despite their remarkable biological activity, often face significant hurdles as therapeutic agents due to their rapid degradation by proteases and inherent conformational flexibility, which can lead to reduced receptor affinity and specificity.[1] A key strategy to overcome these limitations is the incorporation of unnatural amino acids that modify the peptide backbone.[2][3] this compound stands out as a particularly valuable building block in this context. The fluorenylmethoxycarbonyl (Fmoc) group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, while the gem-dimethyl group at the β-carbon introduces a profound local conformational constraint, influencing the global secondary structure of the peptide.[4][5] This guide will elucidate the principles and practicalities of utilizing this unique amino acid to engineer peptides with enhanced stability and well-defined three-dimensional structures.

The Structural Impact of the Gem-Dimethyl Group

The presence of two methyl groups on the β-carbon of 3-amino-3-methyl-butyric acid sterically restricts the accessible dihedral angles of the peptide backbone. This local constraint can nucleate and stabilize specific secondary structures, most notably helical folds.[6] Unlike their α-amino acid counterparts, β-amino acids give rise to a variety of helical structures, such as the 14-helix and 12-helix, characterized by different hydrogen-bonding patterns.[7] The gem-dimethyl group in this compound strongly favors these folded conformations, making it an excellent building block for the design of foldamers—synthetic oligomers that adopt predictable, well-defined secondary structures.[1][3]

Solid-Phase Synthesis of Peptides Containing 3-amino-3-methyl-butyric Acid

The incorporation of this compound into a growing peptide chain via SPPS requires special consideration due to the steric hindrance of the gem-dimethyl group. Standard coupling conditions may result in incomplete reactions and deletion sequences. Therefore, optimized protocols are essential for achieving high coupling efficiencies.

Challenges in Coupling Sterically Hindered Amino Acids

The bulky nature of the gem-dimethyl group shields the carboxylic acid, making it less accessible for amide bond formation. This steric hindrance necessitates the use of more potent coupling reagents and, in some cases, elevated temperatures to drive the reaction to completion.

Optimized Coupling Protocol using Microwave-Assisted SPPS

Microwave-assisted solid-phase peptide synthesis (MA-SPPS) has proven to be a highly effective technique for overcoming the challenges associated with sterically hindered amino acids.[8] The rapid and efficient heating provided by microwave irradiation significantly accelerates coupling reactions, leading to higher yields and purities.[8]

Herein, we provide a detailed, step-by-step protocol for the incorporation of this compound using MA-SPPS.

Experimental Protocol: Microwave-Assisted Coupling of this compound

| Step | Procedure | Details and Rationale |

| 1. Resin Swelling | Swell the appropriate resin (e.g., Rink Amide for C-terminal amide) in N,N-dimethylformamide (DMF) for at least 1 hour. | Proper swelling of the resin is crucial for ensuring accessibility of the reactive sites. |

| 2. Fmoc Deprotection | Treat the resin with 20% piperidine in DMF. Perform two treatments: the first for 1 minute and the second for 5-10 minutes. | The basic piperidine solution removes the acid-labile Fmoc protecting group from the N-terminus of the growing peptide chain, exposing the free amine for the next coupling step.[9] |

| 3. Washing | Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts. | Complete removal of piperidine is essential as it can neutralize the activated amino acid in the subsequent coupling step. |

| 4. Amino Acid Activation | In a separate vessel, pre-activate this compound (4 equivalents) with a suitable coupling reagent (e.g., HCTU, 4 equivalents) and a base (e.g., N,N-diisopropylethylamine (DIPEA), 6 equivalents) in DMF. | HCTU is a highly efficient coupling reagent for sterically hindered amino acids.[9] Pre-activation for 1-2 minutes ensures the formation of the active ester intermediate. |

| 5. Microwave Coupling | Add the activated amino acid solution to the resin. Irradiate with microwaves at a power that maintains a temperature of 70-90°C for 5-10 minutes. | Microwave energy accelerates the coupling reaction, overcoming the steric hindrance of the gem-dimethyl group.[8] Monitoring the temperature is crucial to prevent side reactions. |

| 6. Washing | Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts. | |

| 7. Coupling Confirmation | Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines. | This is a critical quality control step to ensure the fidelity of the peptide sequence. If the test is positive, a second coupling step may be necessary. |

Diagram of the SPPS Cycle for Incorporating this compound

Caption: Workflow for the solid-phase synthesis cycle incorporating this compound.

Enhancing Proteolytic Stability: A Quantitative Perspective

A primary motivation for incorporating unnatural amino acids like 3-amino-3-methyl-butyric acid is to enhance the peptide's resistance to enzymatic degradation.[2] The gem-dimethyl group sterically hinders the approach of proteases, which are highly specific for their natural L-α-amino acid substrates.[3] This increased stability translates to a longer in vivo half-life, a critical parameter for therapeutic peptides.[1]

In Vitro Proteolytic Stability Assay

To quantify the enhanced stability, peptides containing 3-amino-3-methyl-butyric acid can be subjected to in vitro degradation assays using biological fluids like human serum or specific proteases such as trypsin. The rate of degradation is typically monitored by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

Experimental Protocol: Peptide Stability Assay in Human Serum

| Step | Procedure | Details and Rationale |

| 1. Peptide Incubation | Incubate the test peptide (e.g., at a final concentration of 100 µM) in 50% human serum in a suitable buffer (e.g., PBS, pH 7.4) at 37°C. | These conditions mimic the physiological environment. |

| 2. Time-Point Sampling | At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw aliquots of the incubation mixture. | A time course allows for the determination of the degradation rate. |

| 3. Quenching the Reaction | Immediately quench the enzymatic activity in the collected aliquots by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile). | This stops the degradation process, preserving the peptide concentration at that specific time point. |

| 4. Sample Preparation | Centrifuge the quenched samples to precipitate serum proteins. Collect the supernatant for analysis. | Removal of proteins is necessary to prevent interference with the analytical method. |

| 5. LC-MS Analysis | Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining. | LC-MS provides both separation and mass identification, allowing for accurate quantification of the parent peptide.[12] |

| 6. Data Analysis | Plot the percentage of intact peptide remaining versus time and fit the data to a first-order decay model to calculate the peptide's half-life (t1/2). | The half-life is a quantitative measure of the peptide's stability. |

Diagram of the Proteolytic Stability Assay Workflow

Caption: Workflow for determining the proteolytic stability of a peptide in human serum.

Comparative Stability Data

Studies have consistently demonstrated the significant stabilizing effect of incorporating sterically hindered amino acids. For instance, peptides containing the analogous α-aminoisobutyric acid (Aib) have shown a marked increase in stability compared to their all-α-amino acid counterparts.

| Peptide | Modification | Half-life in Human Serum (hours) | Reference |

| Native GLP-1 | None | ~3.5 | [13] |

| Semaglutide | Aib at position 8 and lipidation | >48 | [13] |

| Model Peptide 1 | All L-amino acids | 43.5 | |

| Model Peptide 2 | Introduction of unnatural amino acids | 74.6 |

These data underscore the profound impact of backbone modification on proteolytic resistance, a key attribute for the development of long-acting peptide therapeutics.

Applications in Foldamer Design and Peptidomimetics

The predictable conformational preferences induced by 3-amino-3-methyl-butyric acid make it an ideal building block for the construction of foldamers with well-defined secondary structures.[1][3] By alternating 3-amino-3-methyl-butyric acid with other β-amino acids or even α-amino acids, researchers can create novel helical and sheet-like structures with tailored properties.[14]

Furthermore, the incorporation of this unnatural amino acid is a cornerstone of peptidomimetic design. Peptidomimetics aim to mimic the structure and function of natural peptides while overcoming their inherent limitations.[15] By replacing key residues in a bioactive peptide with 3-amino-3-methyl-butyric acid, it is possible to lock the peptide into its bioactive conformation, thereby enhancing its affinity for its target receptor while simultaneously improving its metabolic stability.[1]

Case Study: Design of Antimicrobial Peptides (AMPs)

The development of novel antimicrobial agents is a critical area of research. Many natural AMPs have an amphipathic helical structure, which is essential for their membrane-disrupting activity. However, their susceptibility to proteolysis limits their therapeutic potential. By incorporating 3-amino-3-methyl-butyric acid into the sequence of an AMP, it is possible to stabilize the helical conformation and enhance its resistance to degradation, leading to more potent and durable antimicrobial agents.[16]

Conclusion

This compound is a powerful and versatile tool for the modern peptide chemist. Its strategic incorporation into peptide sequences offers a reliable method for enhancing proteolytic stability and controlling secondary structure. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this unique building block in their efforts to design and synthesize novel peptide-based therapeutics, foldamers, and other advanced biomaterials. As our understanding of the relationship between peptide structure and function continues to grow, the importance of backbone modification strategies, and the role of key building blocks like this compound, will undoubtedly continue to expand.

References

-

The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. (2005). Chemical Biodiversity. [Link]

-

NMR Studies of Amyloid Beta-Peptides: Proton Assignments, Secondary Structure, and Mechanism of an Alpha-Helix----Beta-Sheet Conversion for a Homologous, 28-residue, N-terminal Fragment. (1992). Biochemistry. [Link]

-

Beta-amino acids: versatile peptidomimetics. (2003). Current Medicinal Chemistry. [Link]

-

How to Synthesize a Peptide. AAPPTec. [Link]

-

Protocol for solid-phase peptide synthesis using a MW assisted coupling reaction in water. ResearchGate. [Link]

-

Beta-amino acids: versatile peptidomimetics. ResearchGate. [Link]

-

Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). (2013). Methods in Molecular Biology. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Springer Nature Experiments. [Link]

-

Generation of Potent and Stable GLP-1 Analogues via 'Serine Ligation'. National Institutes of Health. [Link]

-

Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar. [Link]

-

Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]

-

Helices and Other Secondary Structures of b- and c-Peptides. ETH Zurich. [Link]

-

Two-step microwave method for coupling of amino acid Fmoc-Arg(Pbf)-OH. ResearchGate. [Link]

-

A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. PubMed Central. [Link]

-

Beta-peptides: twisting and turning. (1999). Chimia. [Link]

-

Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

-

The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. ResearchGate. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Peptidomimetics, a synthetic tool of drug discovery. PubMed Central. [Link]

-

Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PubMed Central. [Link]

-

peptide nmr. Utrecht University. [Link]

-

NMR spectra for βpep-4 variant peptides 1 H NMR (600 MHz) spectra are... ResearchGate. [Link]

-

Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. MDPI. [Link]

-

Design and synthesis of beta-peptides with biological activity. (2009). Methods in Molecular Biology. [Link]

-

Folding and function in α/β-peptides: Targets and therapeutic applications. PubMed Central. [Link]

-

Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen Life Sciences. [Link]

-

Stability of peptides 1–16 in 50% (v/v) human serum. (a) Time course... ResearchGate. [Link]

-

Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. (2021). Clinical and Translational Science. [Link]

-

Advances in Fmoc solid‐phase peptide synthesis. PubMed Central. [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

-

Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. MDPI. [Link]

-

Quantitative Bioanalysis of Proteins by Digestion and LC–MS/MS: The Use of Multiple Signature Peptides. Taylor & Francis Online. [Link]

-

Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]

-

Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties. e-Repositori UPF. [Link]

-

In silico approaches for predicting the half-life of natural and modified peptides in blood. (2018). PLOS ONE. [Link]

-

Quantitative Assays for Peptides using LC-MS. IQVIA. [Link]

-

(R)-4-(Fmoc-amino)-3-(Boc-amino)butyric acid. African Rock Art. [Link]

-

Sequence-Based Design of α/β-Peptide Foldamers that Mimic BH3 Domains. PubMed Central. [Link]

-

Designing hybrid foldamers: the effect on the peptide conformational bias of β- versus α- and γ-linear residues in alternation with (1R,2S)-2-aminocyclobutane-1-carboxylic acid. (2012). Organic & Biomolecular Chemistry. [Link]

Sources

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jk-sci.com [jk-sci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Beta-peptides: twisting and turning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chab.ethz.ch [chab.ethz.ch]

- 8. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Designing hybrid foldamers: the effect on the peptide conformational bias of β- versus α- and γ-linear residues in alternation with (1R,2S)-2-aminocyclobutane-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

Abstract

For researchers, scientists, and drug development professionals, solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone technology.[1][2] Its robustness, efficiency, and amenability to automation have established it as the predominant method for the chemical synthesis of peptides for a vast array of applications, from fundamental research to the development of novel therapeutics.[1][2][3] This in-depth technical guide elucidates the core principles of Fmoc SPPS, providing a detailed examination of the fundamental chemistry, validated experimental protocols, and critical considerations for successful and reliable peptide synthesis.

Introduction: The Strategic Imperative for Amine Protection

The synthesis of a peptide is a methodical process of forming amide bonds between amino acids in a precise sequence.[4] However, the inherent trifunctional nature of most amino acids—possessing an α-amino group, a α-carboxyl group, and a side chain—necessitates a strategic approach to ensure regioselectivity. Uncontrolled polymerization and side reactions would be rampant without the use of protecting groups.[2][4] The Fmoc group, a base-labile protecting group for the α-amino function, is central to the most widely adopted SPPS strategy due to its mild deprotection conditions and orthogonality with acid-labile side-chain protecting groups.[5][6][7] This orthogonality is the linchpin of the Fmoc/tBu strategy, allowing for the selective deprotection of the N-terminus for chain elongation without disturbing the integrity of the side chains or the linkage to the solid support.[5][7][8]

The Chemistry of the Fmoc Group: A Tale of Stability and Controlled Lability

The 9-fluorenylmethoxycarbonyl (Fmoc) group is prized for its stability under acidic and neutral conditions, yet its elegant susceptibility to cleavage by mild bases.[2][9] This unique characteristic is the foundation of its utility in SPPS.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a classic example of a β-elimination reaction, typically initiated by a secondary amine like piperidine.[10][11] The process unfolds in two key steps:

-

Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorenyl ring system.[11][12]

-

β-Elimination: This deprotonation leads to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide, liberating the free α-amino group of the peptide.[10][11][12]

The highly reactive DBF intermediate is subsequently trapped by the secondary amine to form a stable adduct, which is easily washed away.[11] This scavenging of DBF is critical to prevent its reaction with the newly deprotected amine, which would result in chain termination.[12]

DOT Script for Fmoc Deprotection Mechanism

Caption: Mechanism of Fmoc deprotection by piperidine.

The Fmoc-SPPS Workflow: A Cyclical Process of Peptide Elongation

Fmoc-based solid-phase peptide synthesis is a cyclical process, with each cycle extending the peptide chain by one amino acid.[13] This iterative process consists of three fundamental stages: deprotection, activation and coupling, and washing.

The Solid Support: The Anchor of the Synthesis

The synthesis begins with an insoluble polymeric support, or resin, to which the first C-terminal amino acid is anchored.[1][6] This solid-phase approach is the cornerstone of SPPS, allowing for the easy removal of excess reagents and soluble byproducts by simple filtration and washing.[1][4]

Choice of Resin: The selection of the resin is dictated by the desired C-terminal functionality of the final peptide.[1][14]

-

Wang or 2-Chlorotrityl Resin: For peptides with a C-terminal carboxylic acid.[13][14]

-

Rink Amide Resin: For the synthesis of peptide amides.[13][14]

Before use, the resin must be swelled in an appropriate solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to ensure the accessibility of reactive sites.[1][14]

The Core Synthesis Cycle